

# Application Notes and Protocols for SRI-31142 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SRI-31142** is a potent and selective putative allosteric inhibitor of the dopamine transporter (DAT).[1] Allosteric modulators of DAT are of significant interest in drug discovery as they offer a potential for more nuanced regulation of dopamine signaling compared to traditional orthosteric inhibitors.[2] These notes provide detailed protocols for the dissolution of **SRI-31142** and its application in a common in vitro assay for the characterization of DAT inhibitors.

## Data Presentation Physicochemical Properties and Storage of SRI-31142



Property	Value	Source
Molecular Formula	C29H24N6	[3]
Molecular Weight	456.54 g/mol	[3]
Solubility	10 mM in DMSO	[4]
Ki	1.9 nM	
Storage (Solid)	-20°C for 12 months, 4°C for 6 months	
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	_

**Recommended Concentrations for In Vitro Assays** 

Assay Type	Recommended Starting Concentration Range	Notes
Dopamine Uptake Inhibition Assay	1 nM - 10 μM	Based on the reported Ki and the typical concentration range for similar allosteric DAT modulators.
Binding Assays	0.1 nM - 1 μM	To determine the effect on radioligand binding to DAT.

## **Experimental Protocols**Protocol 1: Dissolution of SRI-31142 for In Vitro Use

This protocol describes the preparation of a stock solution of **SRI-31142** in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell-based assays.

#### Materials:

- SRI-31142 powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)



- Sterile microcentrifuge tubes
- Sterile, nuclease-free water or appropriate cell culture medium
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Preparation of a 10 mM Stock Solution in DMSO:
  - Equilibrate the vial of SRI-31142 powder to room temperature before opening to prevent condensation.
  - Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume ( $\mu$ L) = (Mass of **SRI-31142** (mg) / 456.54 g/mol) \* 100,000
  - Carefully add the calculated volume of DMSO to the vial containing the SRI-31142 powder.
  - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary to aid dissolution.
  - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the stock solution aliquots at -20°C or -80°C as recommended.
- Preparation of Working Solutions:
  - For in vitro assays, it is crucial to maintain a low final concentration of DMSO (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
  - Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
  - Example for preparing a 10 μM working solution:



- Prepare an intermediate dilution by adding 1  $\mu$ L of the 10 mM stock solution to 99  $\mu$ L of culture medium (resulting in a 100  $\mu$ M solution).
- Prepare the final 10  $\mu$ M working solution by adding 10  $\mu$ L of the 100  $\mu$ M intermediate solution to 90  $\mu$ L of culture medium.
- Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of SRI-31142 being tested.

## Protocol 2: Dopamine Uptake Inhibition Assay in DAT-Transfected Cells

This protocol is a representative method for assessing the inhibitory effect of **SRI-31142** on dopamine uptake in a cell line stably or transiently expressing the dopamine transporter (e.g., COS-7, HEK293, or CHO cells). This type of assay is commonly used to characterize DAT inhibitors.

#### Materials:

- DAT-transfected cells (e.g., COS-7-hDAT)
- 96-well cell culture plates
- Complete cell culture medium
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
- [3H]Dopamine (or a fluorescent dopamine analog)
- Unlabeled dopamine
- SRI-31142 working solutions
- Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
- Cell harvesting and washing solutions



#### Procedure:

#### Cell Plating:

- Seed the DAT-transfected cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

#### Assay Preparation:

- On the day of the assay, aspirate the culture medium from the wells.
- Wash the cells once with pre-warmed assay buffer.

#### • Compound Incubation:

- Add the desired concentrations of SRI-31142 working solutions (and vehicle control) to the respective wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the cells.

#### Dopamine Uptake:

- Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]Dopamine (or fluorescent dopamine analog) to each well.
- For determining non-specific uptake, a parallel set of wells should be treated with a high concentration of a known DAT inhibitor (e.g., GBR-12909) or unlabeled dopamine.
- Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for dopamine uptake.

#### Termination and Measurement:

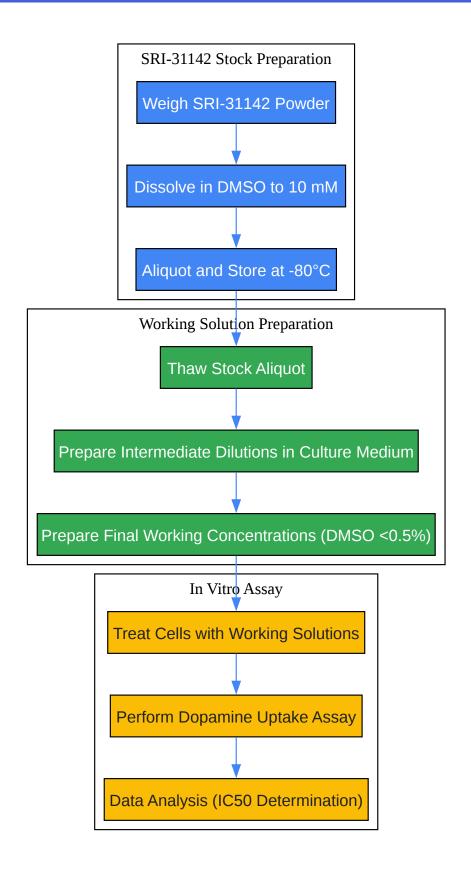
 Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells multiple times with ice-cold assay buffer.



- Lyse the cells with a suitable lysis buffer.
- If using [³H]Dopamine, add the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- If using a fluorescent analog, measure the fluorescence intensity using a plate reader.
- Data Analysis:
  - Subtract the non-specific uptake from all measurements to obtain the specific uptake.
  - Calculate the percentage of inhibition for each concentration of SRI-31142 relative to the vehicle control.
  - Plot the percentage of inhibition against the log concentration of **SRI-31142** and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

### **Mandatory Visualizations**

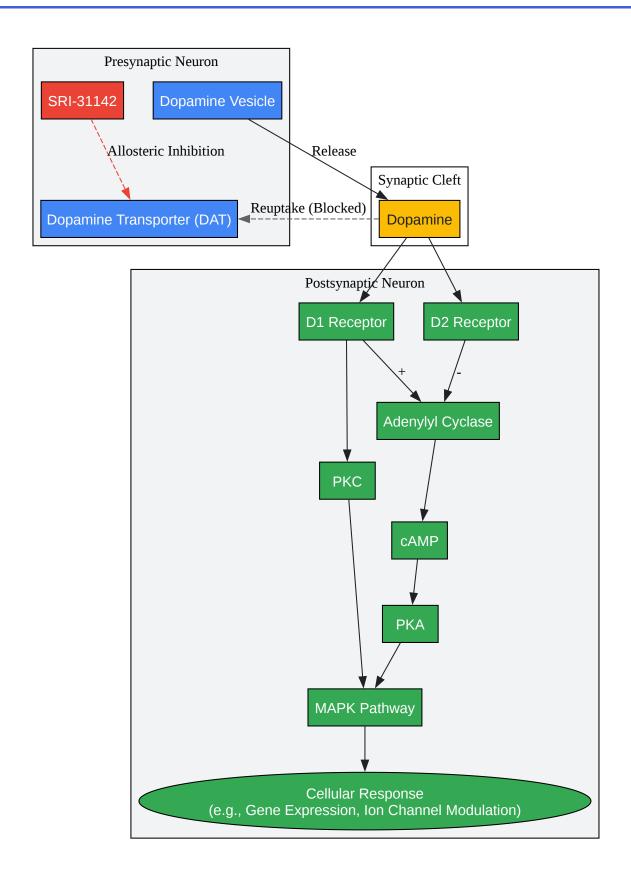




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Caption: Experimental workflow for preparing and using **SRI-31142**.





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Caption: Signaling pathway affected by SRI-31142.



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